(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N4O3/c1-13-18(21(24)31(30-13)17-6-4-5-15(10-17)23(25,26)27)9-14(12-28)22(32)29-16-7-8-19(33-2)20(11-16)34-3/h4-11H,1-3H3,(H,29,32)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHACVDPKFSQF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, anti-inflammatory, and other relevant biological activities.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Core Structure : Pyrazole ring
- Functional Groups :
- Chlorine and trifluoromethyl substituents
- Cyano group
- Dimethoxyphenyl moiety
The molecular formula is with a molecular weight of approximately 388.68 g/mol.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
These findings suggest that the compound can effectively inhibit the proliferation of several cancer types, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways has been demonstrated in vitro, showing potential for treating conditions characterized by chronic inflammation. Specific mechanisms include inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole compounds have shown promise in various other pharmacological activities:
- Analgesic : Exhibiting pain-relieving properties .
- Antimicrobial : Demonstrated effectiveness against certain bacterial strains .
- Antidepressant : Some derivatives have been linked to mood-enhancing effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrazole compounds:
- Study on Anticancer Activity : A synthesis of various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly influenced cytotoxicity against cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 3.79 µM against MCF7 cells, indicating robust anticancer potential .
- Mechanistic Insights : Research involving molecular docking studies suggested that these compounds interact with key proteins involved in cancer cell proliferation and survival, such as EGFR and CDK2. This interaction underlines the potential for developing targeted therapies based on these compounds .
- Comparative Analysis : In comparative studies, the biological activity of this compound was benchmarked against standard chemotherapeutic agents like doxorubicin and carboplatin, highlighting its competitive efficacy in inhibiting cancer cell growth .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide have been evaluated for their ability to inhibit various cancer cell lines. Research indicates that these compounds can act as effective inhibitors of tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. Studies show that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them promising candidates for treating inflammatory diseases . The specific compound has shown similar properties, suggesting its utility in developing anti-inflammatory therapies.
Antimicrobial Activity
Additionally, pyrazole derivatives have been investigated for their antimicrobial properties. Research indicates that certain modifications in the pyrazole structure can enhance antibacterial activity against various pathogens. The compound's structural characteristics may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including the target compound. In vitro assays demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds. The study revealed that treatment with the target compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, supporting its role as a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its 3,4-dimethoxyphenyl group, which contrasts with analogs bearing halogenated or alkylated aryl groups (Table 1).
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations :
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) due to increased polarity and crystal packing efficiency. The target compound’s dimethoxy groups may lower its melting point relative to 3b.
- Solubility: The 3,4-dimethoxyphenyl group likely enhances aqueous solubility compared to halogenated analogs (e.g., 3b, 3d) but reduces it relative to non-aromatic substituents.
Spectroscopic Data
- IR Spectroscopy: The cyano group (~2230 cm⁻¹) and amide C=O (~1636 cm⁻¹) are consistent across analogs.
- NMR : Aromatic proton signals vary with substituents. For example, 3b (4-chlorophenyl) shows downfield shifts at δ 7.55–7.43 ppm, while the target compound’s dimethoxy groups may upfield-shift adjacent protons.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?
- Answer: The compound’s synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and enamide formation. For example, pyrazole core synthesis may use chlorinated precursors under acidic conditions, while the enamide moiety can be formed via nucleophilic acyl substitution. Reaction optimization is critical:
- Oxidation/Reduction: Hydrogen peroxide in acidic media (e.g., H₂SO₄) for controlled oxidation of intermediates, or NaBH₄ in methanol for selective reductions .
- Catalysts: Use of palladium catalysts for cross-coupling reactions to attach aromatic groups .
- Monitoring: Thin-layer chromatography (TLC) or HPLC for real-time tracking of intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: A combination of analytical techniques is essential:
- Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
- X-ray Crystallography: For unambiguous confirmation of the E-configuration in the enamide moiety, if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer: Prioritize assays aligned with structural analogs:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) due to the pyrazole core’s known antiproliferative activity .
- Enzyme Inhibition: Kinase or protease inhibition assays, leveraging the trifluoromethylphenyl group’s potential interaction with hydrophobic binding pockets .
- Antimicrobial Screening: Broth microdilution for bacterial/fungal strains, as chloro and cyano groups may disrupt microbial membranes .
Advanced Research Questions
Q. How do substituents on the pyrazole and phenyl rings influence bioactivity?
- Answer: Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- 3,4-Dimethoxyphenyl Group: Electron-donating groups may increase binding affinity to serotonin receptors, as seen in related amides .
- Chloro Substituent: At the pyrazole 5-position, it reduces off-target toxicity in cytotoxicity assays compared to bromo analogs .
Q. What strategies mitigate side reactions (e.g., isomerization or hydrolysis) during enamide synthesis?
- Answer: Key methodological adjustments:
- Temperature Control: Maintain reactions below 40°C to prevent E→Z isomerization of the enamide .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amines to avoid unintended nucleophilic attacks during coupling .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while anhydrous conditions prevent hydrolysis of the cyano group .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer: Address variability through:
- Standardized Assays: Use validated cell lines (e.g., ATCC-certified) and control compounds to normalize activity thresholds .
- Computational Modeling: Molecular docking to identify binding poses that explain divergent activities (e.g., trifluoromethylphenyl interactions with CYP450 isoforms) .
- Meta-Analysis: Compare datasets from PubChem and independent studies to isolate variables like purity (>95% by HPLC) or solvent effects (DMSO vs. ethanol) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
